Nicotyrine

Descripción general

Descripción

La nicotyrina es un alcaloide del tabaco menor menos conocido con la fórmula química C10H10N2 y una masa molar de 158.204 g·mol−1 . Se forma mediante la oxidación gradual de la nicotina en líquidos para vapear y se ha encontrado que inhibe el metabolismo de la nicotina mediante la inhibición de las enzimas CYP2A6 y CYP2A13 . La nicotyrina tiene propiedades insecticidas similares a la nicotina y se han sintetizado ciertos derivados para esta propiedad .

Aplicaciones Científicas De Investigación

La nicotyrina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La nicotyrina ejerce sus efectos inhibiendo el metabolismo de la nicotina mediante la inhibición de las enzimas CYP2A6 y CYP2A13 . Esta inhibición conduce a un retraso en la eliminación de la nicotina y a la atenuación de los síntomas de abstinencia . Los objetivos moleculares implicados son las enzimas CYP2A6 y CYP2A13 , que juegan un papel en el metabolismo de la nicotina .

Compuestos similares:

Nicotina: El principal alcaloide del tabaco, conocido por sus propiedades adictivas.

Miosmina: Otro alcaloide menor del tabaco con propiedades similares a la nicotyrina.

Anabasina: Un alcaloide del tabaco con propiedades insecticidas.

Singularidad de la nicotyrina: La nicotyrina es única en su capacidad para inhibir el metabolismo de la nicotina mediante la inhibición de las enzimas CYP2A6 y CYP2A13 . Esta propiedad la hace diferente de otros alcaloides del tabaco, que no exhiben el mismo nivel de inhibición enzimática .

Análisis Bioquímico

Biochemical Properties

Nicotyrine inhibits the metabolism of nicotine through the inhibition of the CYP2A6 enzyme . It also inhibits the CYP2A13 enzyme, which might play a role in nicotine metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to inhibit nicotine metabolism. By inhibiting the enzymes responsible for nicotine metabolism, this compound can cause delayed nicotine clearance and attenuated withdrawal symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with the CYP2A6 and CYP2A13 enzymes . By binding to these enzymes, this compound inhibits their activity, thereby impeding the metabolism of nicotine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that the this compound to nicotine ratio in e-cigarette aerosols depends on the duration of e-cigarette activation .

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotine. It interacts with the CYP2A6 and CYP2A13 enzymes, which are involved in the metabolism of nicotine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La nicotyrina se puede sintetizar a partir de la nicotina mediante deshidrogenación catalítica . Este proceso implica la eliminación de átomos de hidrógeno de la nicotina, lo que da como resultado la formación de nicotyrina. Otro método implica la pirólisis catalítica de la biomasa del tabaco . Este método utiliza altas temperaturas para descomponer la biomasa del tabaco, lo que lleva a la formación de nicotyrina.

Métodos de producción industrial: La producción industrial de nicotyrina no está tan extendida como la de otros alcaloides del tabaco. los métodos mencionados anteriormente, la deshidrogenación catalítica y la pirólisis catalítica, se pueden escalar para la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: La nicotyrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La nicotyrina se forma por la oxidación de la nicotina en líquidos para vapear.

Reacciones de inhibición: Inhibe el metabolismo de la nicotina mediante la inhibición de las enzimas CYP2A6 y CYP2A13 .

Reactivos y condiciones comunes:

Deshidrogenación catalítica: Esta reacción requiere un catalizador y altas temperaturas para eliminar los átomos de hidrógeno de la nicotina.

Pirólisis catalítica: Esta reacción también requiere altas temperaturas para descomponer la biomasa del tabaco.

Principales productos formados: El principal producto formado a partir de la oxidación de la nicotina es la nicotyrina . Otros productos pueden incluir varios derivados sintetizados por sus propiedades insecticidas .

Comparación Con Compuestos Similares

Nicotine: The primary alkaloid in tobacco, known for its addictive properties.

Myosmine: Another minor tobacco alkaloid with similar properties to nicotyrine.

Anabasine: A tobacco alkaloid with insecticidal properties.

Uniqueness of this compound: this compound is unique in its ability to inhibit the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes . This property makes it distinct from other tobacco alkaloids, which do not exhibit the same level of enzyme inhibition .

Actividad Biológica

Nicotyrine, a derivative of nicotine, has garnered attention for its potential biological activities, particularly in the context of tobacco use and its effects on human health. This article explores the pharmacological properties, mechanisms of action, and implications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is formed through the dehydrogenation of nicotine and is present in various tobacco products, including e-cigarettes. Its chemical structure allows it to interact with biological systems, particularly through its influence on cytochrome P450 enzymes, which are crucial for drug metabolism.

Interaction with Cytochrome P450

This compound acts as an inhibitor of human cytochrome P450 enzymes, particularly CYP2A6. This inhibition can lead to altered nicotine metabolism, prolonging the effects of nicotine in the body and potentially influencing addiction pathways. Research indicates that higher levels of this compound can result from vaping compared to traditional smoking methods, suggesting a significant role in modifying nicotine's pharmacokinetics in users .

Cytotoxicity and Cell Viability

Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, exposure to e-liquids containing this compound has been associated with reduced cell viability, indicating potential harmful effects on lung cells and other tissues .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests it may interact with nicotinic acetylcholine receptors (nAChRs), similar to nicotine. Research indicates that this compound can modulate neurotransmitter release and has implications for neuroinflammatory conditions .

Case Studies

- E-Cigarette Users : A study focusing on e-cigarette users reported that individuals exposed to high levels of this compound exhibited altered metabolic responses compared to non-users. The findings suggested that this alteration could increase the risk of dependency on nicotine due to prolonged systemic exposure .

- Animal Models : In animal studies, administration of this compound demonstrated a dose-dependent increase in the duration of nicotine's effects. This suggests that this compound may enhance the subjective experience associated with nicotine consumption, potentially influencing addiction behaviors .

Implications for Tobacco Control

The increasing presence of this compound in vaping products raises concerns regarding its potential role in tobacco addiction and public health. As an inhibitor of nicotine metabolism, this compound may contribute to higher serum nicotine levels among users, potentially increasing the risk for adverse health outcomes.

Propiedades

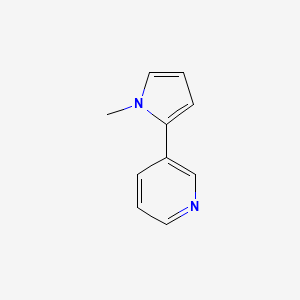

IUPAC Name |

3-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOJXFXERAMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075048 | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-19-4 | |

| Record name | Nicotyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Nicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.